4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
Overview
Description
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is a complex organic compound that features a combination of bromine, chlorine, nitro, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Bromination: Introduction of a bromine atom into the aromatic ring using bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Morpholine Derivatization: Reaction of the intermediate with morpholine and carbon disulfide (CS₂) to form the morpholin-4-ylcarbonothioyl group.
Esterification: Formation of the ester linkage with 4-chloro-3-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) with a palladium catalyst.
Oxidation Reactions: The morpholine group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: As a building block for the development of advanced materials with specific properties.
Chemical Biology: As a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzoic acid: Shares the bromine and nitro groups but lacks the morpholine and ester functionalities.
4-Chloro-3-nitrobenzoic acid: Shares the chlorine and nitro groups but lacks the bromine and morpholine functionalities.
Uniqueness
4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, nitro, and morpholine groups in a single molecule
Properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O5S/c19-12-2-4-16(13(10-12)17(28)21-5-7-26-8-6-21)27-18(23)11-1-3-14(20)15(9-11)22(24)25/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJNKXUDYAOLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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